molecular formula C8H7F2NO4 B12864745 4-(2,2-Difluoroethoxy)-2-nitrophenol

4-(2,2-Difluoroethoxy)-2-nitrophenol

Cat. No.: B12864745
M. Wt: 219.14 g/mol
InChI Key: WVNWATKHYZWJJY-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2-nitrophenol is an organic compound characterized by the presence of a difluoroethoxy group and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)-2-nitrophenol typically involves the reaction of 2,2-difluoroethanol with a suitable phenolic precursor under basic conditions. The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes and the use of continuous flow reactors to optimize reaction efficiency and safety. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and selectivity towards these targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially resulting in cytotoxic effects .

Comparison with Similar Compounds

    4-(2,2-Difluoroethoxy)-2-aminophenol: A reduced derivative with an amino group instead of a nitro group.

    4-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde: An oxidized derivative with an aldehyde group.

    4-(2,2-Difluoroethoxy)-2-methoxyphenol: A substituted derivative with a methoxy group.

Uniqueness: 4-(2,2-Difluoroethoxy)-2-nitrophenol is unique due to the presence of both a difluoroethoxy group and a nitrophenol moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H7F2NO4

Molecular Weight

219.14 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)-2-nitrophenol

InChI

InChI=1S/C8H7F2NO4/c9-8(10)4-15-5-1-2-7(12)6(3-5)11(13)14/h1-3,8,12H,4H2

InChI Key

WVNWATKHYZWJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)[N+](=O)[O-])O

Origin of Product

United States

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